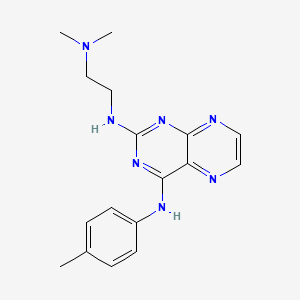

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine

Description

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by the presence of a dimethylaminoethyl group and a p-tolyl group attached to the pteridine core.

Properties

IUPAC Name |

2-N-[2-(dimethylamino)ethyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c1-12-4-6-13(7-5-12)21-16-14-15(19-9-8-18-14)22-17(23-16)20-10-11-24(2)3/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUJEERUKFXDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminopteridine with p-tolyl aldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydropteridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its fluorescent properties make it useful in studying cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

2,4-Diamino-6-(p-tolyl)pteridine: Lacks the dimethylaminoethyl group, making it less versatile in certain applications.

2,4-Diamino-6-(phenyl)pteridine: Contains a phenyl group instead of a p-tolyl group, affecting its chemical reactivity and biological activity.

Uniqueness

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is unique due to the presence of both the dimethylaminoethyl and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for various applications in research and industry.

Biological Activity

N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, known for its diverse biological activities. The compound features a dimethylaminoethyl substituent at the N2 position and a p-tolyl group at the N4 position of the pteridine core, which may significantly influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its solubility and reactivity, enhancing its potential biological activity compared to other pteridine derivatives that lack such functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit enzymes involved in inflammatory pathways, potentially acting as an anti-inflammatory agent. The dimethylamino group enhances the compound's affinity for these targets, while the p-tolyl group may influence its binding characteristics.

Enzyme Inhibition

Research indicates that this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition can lead to effects similar to those observed with antifolate drugs, which are used in cancer therapy. The compound's mechanism involves binding to the active site of DHFR, thereby blocking substrate access and inhibiting enzymatic activity.

Biological Activities

- Antioxidant Properties : Studies have suggested that pteridine derivatives exhibit radical scavenging abilities, which can contribute to their antioxidant properties. This is particularly relevant in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting lipoxygenase, an enzyme involved in the inflammatory response. This suggests possible applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may possess anticancer properties due to their ability to interfere with cellular proliferation pathways.

In Vitro Studies

In vitro studies using cell lines have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

These results indicate its potential as a therapeutic agent in oncology.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound towards various targets:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate Reductase | -9.5 |

| Lipoxygenase | -8.7 |

| Cyclooxygenase | -8.0 |

These studies suggest that the compound has strong interactions with these enzymes, supporting its role as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.